

stability and reactivity of 4-Ethynyl-1,1-difluorocyclohexane

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Compound of Interest

Compound Name: 4-Ethynyl-1,1-difluorocyclohexane

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An In-depth Technical Guide to the Stability and Reactivity of 4-Ethynyl-1,1-difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the chemical stability and reactivity of **4-Ethynyl-1,1-difluorocyclohexane**, a valuable building block in medicinal chemistry. The molecule's unique structure, combining a reactive terminal alkyne with a stable, lipophilic gem-difluorinated cyclohexane ring, offers a compelling scaffold for the synthesis of novel therapeutic agents. This document synthesizes data from quantum-chemical studies, general principles of organic reactivity, and safety information to provide a predictive yet authoritative overview. We explore the inherent stability conferred by the 1,1-difluoro substitution, analyze the reactivity of the ethynyl group in key synthetic transformations, and provide exemplar experimental protocols for its handling and use.

Introduction: A Molecule of Duality

4-Ethynyl-1,1-difluorocyclohexane (CAS No. 1202245-66-6) is a bifunctional organic molecule designed for strategic incorporation into complex molecular architectures. Its utility arises from the orthogonal nature of its two key components:

- **The 1,1-Difluorocyclohexane Moiety:** This saturated carbocyclic ring is a bioisostere for carbonyl groups or other polar functionalities. The gem-difluoro substitution significantly modulates physicochemical properties, enhancing metabolic stability, tuning lipophilicity (LogP), and influencing binding conformations without introducing excessive steric bulk.[\[1\]](#)[\[2\]](#)
- **The Terminal Ethynyl Group:** This functional group serves as a versatile synthetic handle for a wide array of chemical transformations. It is a cornerstone for carbon-carbon bond formation and the introduction of diverse structural motifs through reactions such as cross-couplings and cycloadditions.[\[3\]](#)[\[4\]](#)

The strategic combination of a stable, property-modulating core with a reactive handle makes this compound a significant tool for drug discovery programs aiming to optimize lead compounds.

Physicochemical and Spectroscopic Profile

The fundamental properties of **4-Ethynyl-1,1-difluorocyclohexane** are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

Property	Value / Description	Source
CAS Number	1202245-66-6	[5]
Molecular Formula	C ₈ H ₁₀ F ₂	[5]
Molecular Weight	144.16 g/mol	[5]
Physical State	Liquid	[5]
Predicted XlogP	2.5	[6]
Purity	Typically ≥98%	[5]

Spectroscopic Insights: The ¹³C NMR Signature

While a full experimental spectrum for the title compound is not widely published, valuable insights can be drawn from studies on 1,1-difluorocyclohexane. A low-temperature ¹³C NMR study revealed key carbon-fluorine coupling constants, which are expected to be preserved in the 4-ethynyl derivative.[\[7\]](#)

- C1 (CF₂): Exhibits a large one-bond C-F coupling constant (¹JCF).
- C2/C6: Shows a significant two-bond coupling (²JCF).
- C3/C5: At low temperatures, a stereospecific three-bond coupling (³JCF) of approximately 9.5 Hz is observed, indicating coupling occurs preferentially through one of the fluorine atoms (likely the equatorial one).^[7]
- C4 & Ethynyl Carbons: The chemical shifts of these carbons will be characteristic of a substituted cyclohexane and a terminal alkyne, respectively.

Chemical Stability Analysis

The stability of **4-Ethynyl-1,1-difluorocyclohexane** is governed by the robust nature of its constituent parts.

Stability of the 1,1-Difluorocyclohexane Core

Quantum-chemical studies have demonstrated that 1,1-difluorocyclohexane is a thermodynamically stable isomer among difluorinated cyclohexanes.^{[8][9]} This stability is attributed to a favorable anomeric-like hyperconjugation effect, where the lone pair of one fluorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-F bond ($nF \rightarrow \sigma_{CF}$).^{[8][9][10]} This electronic interaction overcomes the inherent repulsion between the two fluorine atoms.

- **Thermal Stability:** The C-F and C-C bonds of the cyclohexane ring are strong, suggesting high thermal stability under typical synthetic conditions. No specific decomposition temperature is published, but it is expected to be stable well above standard reaction temperatures.
- **Hydrolytic Stability:** The gem-difluoroalkane motif is generally resistant to hydrolysis.^[11] Unlike systems where fluorine substitution activates a molecule towards hydrolysis, the C(sp³)-F bonds in this scaffold are exceptionally stable under a wide range of pH conditions.
- **Oxidative Stability:** The saturated cyclohexane ring is inert to most common oxidizing agents used in organic synthesis.

Stability of the Ethynyl Group

The terminal alkyne is the primary site of reactivity and potential instability.

- **Thermal Stability:** Terminal alkynes can undergo polymerization or decomposition at very high temperatures, but this is not typically a concern under controlled laboratory conditions.
- **Oxidative Stability:** The ethynyl group can be cleaved by strong oxidizing agents like ozone or potassium permanganate, typically yielding a carboxylic acid at the C4 position (after cleaving the triple bond).[6] Milder oxidative conditions, particularly with certain metals, can lead to homocoupling (Glaser coupling) to form a 1,3-diyne.

Storage and Handling

Based on its reactivity and physical state, the following handling procedures are recommended:

- **Storage:** Store at 2-8 °C in a dry, well-ventilated area.[5]
- **Handling:** The compound is classified as an acute oral toxicant, a skin irritant, and an eye irritant, and may cause respiratory irritation.[5] Therefore, handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]

Reactivity Profile: A Synthetic Toolkit

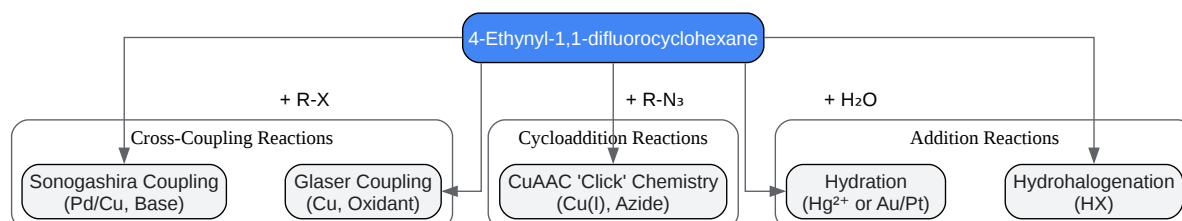
The synthetic utility of **4-Ethynyl-1,1-difluorocyclohexane** is centered on the versatile reactivity of its terminal alkyne. The gem-difluoro group primarily exerts a through-bond electronic influence.

Acidity and Deprotonation

The proton of a terminal alkyne is weakly acidic ($pK_a \approx 25$). The strong electron-withdrawing inductive effect of the two fluorine atoms on the cyclohexane ring is expected to increase the acidity of this proton, facilitating its removal by a strong base (e.g., NaH, n-BuLi, NaNH₂) to form a nucleophilic acetylide. This acetylide is a powerful intermediate for C-C bond formation.
[4][12]

Key Transformations of the Ethynyl Group

The following diagram illustrates the central role of the ethynyl group in several high-value synthetic transformations.



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Caption: Key reaction pathways for **4-Ethynyl-1,1-difluorocyclohexane**.

- **Sonogashira Coupling:** This is arguably the most important reaction for this building block. It involves the palladium- and copper-catalyzed coupling of the terminal alkyne with aryl or vinyl halides/triflates to form substituted alkynes. This reaction is highly robust and tolerates a wide range of functional groups.[9][13][14]
- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** A cornerstone of "click chemistry," this reaction provides a highly efficient and regioselective route to 1,2,3-triazoles by reacting the alkyne with an organic azide.[15]
- **Glaser Coupling:** In the presence of a copper catalyst and an oxidant (like O₂), the terminal alkyne can undergo homocoupling to produce a symmetrical 1,3-diyne.
- **Hydration:** Addition of water across the triple bond, typically catalyzed by mercury(II), gold, or platinum salts, yields a methyl ketone at the C4-position of the cyclohexane ring.[3]
- **Hydrohalogenation:** Addition of one equivalent of HX (e.g., HBr, HCl) proceeds via Markovnikov's rule to yield a vinyl halide. Addition of a second equivalent produces a gem-dihalide.[3]

Exemplar Experimental Protocols

The following protocols are provided as illustrative examples for researchers. They are based on established methodologies for analogous compounds and should be adapted and optimized for specific substrates and scales.

General Workflow for Stability Assessment

This workflow outlines a logical sequence for evaluating the stability of the compound under various stress conditions.

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